molecular formula C9H8N2O2 B8629670 1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one

1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one

Cat. No.: B8629670
M. Wt: 176.17 g/mol
InChI Key: LMQOBWZNXXIBMJ-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one is a heterocyclic compound featuring a benzoxadiazole core fused with a propan-2-one (acetone) moiety. The benzoxadiazole system consists of a benzene ring fused to a 1,2,3-oxadiazole ring, incorporating both oxygen and nitrogen heteroatoms. This structure confers unique electronic properties, making it valuable in materials science and pharmaceutical research. Its synthesis and spectroscopic characterization were explored in studies targeting derivatives with enhanced optical properties .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-5-yl)propan-2-one

InChI

InChI=1S/C9H8N2O2/c1-6(12)4-7-2-3-8-9(5-7)11-13-10-8/h2-3,5H,4H2,1H3

InChI Key

LMQOBWZNXXIBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC2=NON=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1-(2,1,3-Benzoxadiazol-5-yl)propan-2-one and related compounds:

Compound Name Molecular Formula Molecular Weight Heterocyclic Core Functional Group Key Properties/Applications
This compound C₉H₇N₂O₂ 191.17 g/mol Benzoxadiazole (O, N) Ketone Fluorescent probes, materials science
1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propan-2-one C₁₂H₁₀N₂O₄ 246.22 g/mol Benzodioxole (O), Oxadiazole (N, O) Ketone Pharmaceutical intermediates
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol C₁₀H₁₂O₃ 180.20 g/mol Benzodioxole (O) Alcohol Synthetic precursor for cannabinoids
1-(6-Methoxy-2-(4-methoxyphenyl)-3-methylbenzofuran-5-yl)propan-2-one C₂₀H₂₀O₄ 324.38 g/mol Benzofuran (O) Ketone, Methoxy groups Natural product derivatives, bioactivity
1,3-Bis(prop-2-ynyl)-benziodiazol-2-one C₁₁H₈N₂O 200.20 g/mol Benzodiazole (N) Alkyne, Lactam Pharmacological applications

Electronic and Spectroscopic Properties

  • Benzoxadiazole vs. Benzodioxole Derivatives : The benzoxadiazole core (O and N) exhibits stronger electron-withdrawing effects compared to benzodioxole (two O atoms), leading to distinct UV-Vis absorption and fluorescence profiles. For example, the title compound’s benzoxadiazole moiety enhances π-conjugation, making it suitable as a fluorescent tag . In contrast, benzodioxole derivatives (e.g., 1-[3-(2H-1,3-Benzodioxol-5-yl)-oxadiazol-5-yl]propan-2-one) show red-shifted absorption due to extended aromaticity but lower polarity .
  • Functional Group Impact : The ketone group in this compound increases reactivity in nucleophilic additions compared to the alcohol group in 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol, which is more prone to oxidation or esterification .

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